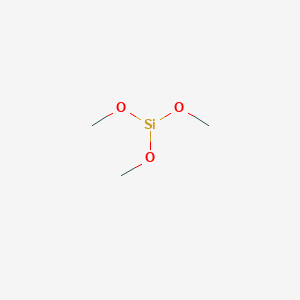

Trimethoxysilane

Descripción

Propiedades

InChI |

InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJJKWKADRNWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027482, DTXSID501338920 | |

| Record name | Trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxysilyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethoxysilane appears as a colorless liquid. Slightly soluble in water and denser than water. Hence floats on water. Very toxic by ingestion, inhalation or skin absorption. May also be corrosive to skin and eyes., Liquid, A colorless liquid; [CAMEO] | |

| Record name | TRIMETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

84 °C | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Hydrolyzes rapidly in water | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.860 g/cu cm at 20 °C | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

76.0 [mmHg], 76 mm Hg at 25 °C (ext) | |

| Record name | Trimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

2487-90-3, 99702-90-6 | |

| Record name | TRIMETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoxy silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoxysilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trimethoxysilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxysilyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1J39XPF91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-115 °C | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Trimethoxysilane hydrolysis and condensation mechanism

An In-depth Technical Guide on the Hydrolysis and Condensation Mechanism of Trimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TMS) and its organo-functionalized derivatives are fundamental precursors in the sol-gel process, a versatile method for synthesizing inorganic and hybrid materials. The process relies on two key reactions: the hydrolysis of the methoxy groups and the subsequent condensation of the resulting silanol groups to form a siloxane (Si-O-Si) network. A thorough understanding of these mechanisms is critical for controlling the final material's structure, properties, and performance, which is of paramount importance in fields like drug delivery, surface modification, and the creation of advanced biomaterials.

This technical guide provides a comprehensive overview of the core chemical mechanisms governing the hydrolysis and condensation of this compound. It details the reaction pathways, influencing factors, quantitative kinetic data, and experimental protocols for analysis, offering a foundational understanding for professionals in research and development.

Core Mechanisms: Hydrolysis and Condensation

The transformation of this compound from a monomer into a cross-linked polysiloxane network is a two-stage process. These reactions are often concurrent and reversible, and their relative rates dictate the structure of the final product.[1]

2.1 Hydrolysis

Hydrolysis is the initial step where the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction proceeds stepwise, producing partially and fully hydrolyzed species (silanols) and releasing methanol as a byproduct.

Overall Hydrolysis Reaction: R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

The reaction is catalyzed by either an acid or a base.[1][2] The rate minimum for hydrolysis occurs at approximately pH 7.[3]

2.1.1 Acid-Catalyzed Hydrolysis Mechanism Under acidic conditions, a hydronium ion (H₃O⁺) protonates the oxygen atom of a methoxy group, making it a better leaving group (methanol). This is followed by a nucleophilic attack on the silicon atom by a water molecule.[1][2] This mechanism typically involves an Sₙ2-type transition state.[4] Acid-catalyzed hydrolysis is generally faster than the subsequent condensation reaction, leading to the rapid formation of silanols.[1][5] This tends to produce more linear, less-branched polymeric structures.[1]

Caption: Acid-catalyzed hydrolysis of this compound.

2.1.2 Base-Catalyzed Hydrolysis Mechanism In basic conditions, a hydroxide ion (OH⁻) acts as a strong nucleophile, directly attacking the electron-deficient silicon atom.[1] This leads to the formation of a pentacoordinate silicon intermediate or transition state, followed by the cleavage of the Si-O bond and the release of a methoxide anion (CH₃O⁻), which is then protonated by water to form methanol.[2][3]

Caption: Base-catalyzed hydrolysis of this compound.

2.2 Condensation

Condensation involves the reaction of silanol groups to form stable siloxane bonds (Si-O-Si), which builds the polymeric network. This can occur between two silanol groups (releasing water) or between a silanol group and a methoxy group (releasing methanol).[1] The rate minimum for condensation occurs around pH 4.[3]

Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: ≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH

2.2.1 Acid-Catalyzed Condensation Mechanism Under acidic conditions (pH < 4), a silanol group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a neutral silanol.[2] This mechanism favors the reaction between monomers and the ends of growing chains, which generally results in more linear or randomly branched polymers.[1]

2.2.2 Base-Catalyzed Condensation Mechanism Under basic or neutral conditions (pH > 4), a silanol group is deprotonated to form a highly nucleophilic silanolate anion (≡Si-O⁻).[2] This anion then attacks a neutral silanol or an unhydrolyzed monomer.[3] This process is generally faster than hydrolysis under the same conditions and favors cluster-cluster aggregation, leading to more compact, highly branched, and particulate structures.[1]

Caption: Catalyzed condensation pathways for silanols.

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are highly dependent on several experimental parameters.[6]

-

pH (Catalyst): This is the most critical factor. Acidic conditions (pH < 4) accelerate hydrolysis but slow condensation, while basic conditions (pH > 4) significantly promote condensation, which can occur concurrently with or even faster than hydrolysis.[1][5][7] Neutral conditions result in the slowest reaction rates for both processes.[7]

-

Water-to-Silane Ratio (Rw): Stoichiometrically, a molar ratio of 3.0 is required for complete hydrolysis of a this compound. However, the ratio significantly impacts the reaction equilibrium and kinetics. Higher Rw values generally favor hydrolysis and can influence the final structure of the network.[4]

-

Solvent: The type and concentration of solvent affect the solubility of reactants and the stability of intermediates. Protic solvents like ethanol can participate in the reactions (e.g., esterification, the reverse of hydrolysis) and may delay hydrolysis.[8]

-

Temperature: Increasing the temperature accelerates both hydrolysis and condensation rates, as expected for most chemical reactions.[7][9]

-

Steric and Inductive Effects: The nature of the non-hydrolyzable organic group (R-) on the silicon atom influences reaction rates. Bulky groups can sterically hinder the approach of nucleophiles, slowing both hydrolysis and condensation.[2][4] Electron-withdrawing groups can increase the electrophilicity of the silicon atom, accelerating nucleophilic attack.[4]

Quantitative Kinetic Data

The kinetics of silane hydrolysis and condensation are complex, often modeled as pseudo-first-order reactions with respect to the silane concentration.[4][9] Rate constants are highly system-dependent. The tables below summarize representative data from the literature for this compound and analogous systems.

Table 1: Hydrolysis Rate Constants (k_h) for Various Silanes

| Silane | Catalyst / Conditions | k_h | Temperature (°C) | Reference |

|---|---|---|---|---|

| γ-Glycidoxypropylthis compound | pH 5.4, aqueous | 0.026 min⁻¹ (pseudo-first order) | 26 | [9] |

| Phenylthis compound (PTMS) | K₂CO₃, THF/H₂O | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | Not specified | [4] |

| Propylthis compound (PrTMS) | K₂CO₃, THF/H₂O | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | Not specified | [4] |

| Methylthis compound (MTMS) | NaOH, Methanol | 2.453 x 10⁴ s⁻¹ | 30 | [4] |

| Various R-Si(OMe)₃ | HCl | 5.5 to 97 mM⁻¹ h⁻¹ | Not specified |[4] |

Table 2: Activation Energies (Ea) for Hydrolysis and Condensation

| System / Reaction | Catalyst / Conditions | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Methylthis compound Hydrolysis | NaOH, Methanol | 50.09 kJ mol⁻¹ | [4] |

| TEOS Hydrolysis | Acidic Medium | 11 - 16 kcal mol⁻¹ (46 - 67 kJ mol⁻¹) | [4] |

| TEOS Hydrolysis | Basic Medium | 6 kcal mol⁻¹ (25.2 kJ mol⁻¹) | [4] |

| TEOS Condensation | Basic Medium | 33.2 kJ mol⁻¹ |[4] |

Note: Data for various alkoxysilanes are presented to illustrate the range and influencing factors, as data for this compound itself under all conditions are not always available in a single source.

Experimental Protocols

Monitoring the progression of hydrolysis and condensation is crucial for controlling the sol-gel process. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful in-situ techniques for this purpose.[10]

5.1 Protocol: Monitoring by NMR Spectroscopy

²⁹Si NMR is particularly effective as it can distinguish between the starting silane, various hydrolyzed intermediates, and different condensed species. ¹H NMR can be used to monitor the consumption of -OCH₃ groups and the production of methanol.[7][9]

Methodology:

-

Sample Preparation: In an NMR tube, combine the solvent system (e.g., D₂O/H₂O or an organic solvent with a stoichiometric amount of D₂O).[9] Ensure the temperature is controlled.

-

Initiation: Add a known concentration of this compound and the desired catalyst (e.g., dilute HCl or NaOH) to the NMR tube and mix rapidly.

-

Data Acquisition: Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes initially, then less frequently as the reaction slows).

-

Spectral Analysis:

-

²⁹Si NMR: Identify and integrate the peaks corresponding to the unreacted monomer (T⁰), the monosilanol (T¹), disilanol (T²), trisilanol (T³), and various condensed species (e.g., dimers, trimers). The chemical shifts for these species are distinct.

-

¹H NMR: Monitor the decrease in the integral of the methoxy proton signal (~3.6 ppm) and the increase in the methanol proton signal (~3.3 ppm).[9]

-

-

Kinetic Modeling: Plot the concentration of each species versus time to determine reaction rates and model the kinetic behavior.[10]

Caption: Experimental workflow for NMR monitoring.

5.2 Protocol: In-situ Monitoring by FT-IR Spectroscopy

FT-IR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is excellent for tracking changes in functional groups in real-time.[1][8]

Methodology:

-

Setup: Use an FT-IR spectrometer equipped with an in-situ ATR probe.

-

Background Spectrum: Acquire a background spectrum of the reaction solvent and catalyst mixture at the desired temperature.

-

Reaction Initiation: Add this compound to the solvent/catalyst mixture with vigorous stirring to ensure homogeneity.

-

Data Acquisition: Immediately begin acquiring spectra at regular intervals (e.g., every 1-2 minutes).

-

Spectral Analysis: Monitor the changes in key vibrational bands over time:

-

Decrease in Si-O-CH₃ bands: Typically around 1190 cm⁻¹ and 2840 cm⁻¹.[8]

-

Appearance/Increase in Si-OH bands: A broad band around 900-950 cm⁻¹ and a broader O-H stretch around 3200-3700 cm⁻¹.[8][11]

-

Appearance/Increase in Si-O-Si bands: A strong, broad band around 1000-1100 cm⁻¹, which can indicate the formation of linear or cyclic siloxane structures.[8]

-

-

Data Interpretation: Plot the absorbance of key peaks versus time to obtain kinetic profiles for the hydrolysis and condensation reactions.

Characterization of the Final Polysiloxane Network

Once the reaction is complete (e.g., upon gelation or solvent removal), various techniques can be used to characterize the final material's structure and properties. These include:

-

Solid-State NMR: Provides detailed information about the local chemical environment and the degree of condensation in the final network.

-

Gas Chromatography (GC): Can be used to detect and quantify residual monomers or low molecular weight species.[12]

-

Gel Permeation Chromatography (GPC): Analyzes the molecular weight distribution of soluble oligomers in the pre-gel state.[13]

-

Thermal Analysis (TGA/DSC): Investigates the thermal stability and decomposition behavior of the polysiloxane network.[12]

-

Electron Microscopy (SEM/TEM): Visualizes the morphology and microstructure of the final material.

References

- 1. benchchem.com [benchchem.com]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. adhesivesmag.com [adhesivesmag.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous In Situ Monitoring of this compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sudmed.ru [sudmed.ru]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Trimethoxysilane (TMS), an organosilicon compound with the formula HSi(OCH₃)₃, is a versatile and highly reactive molecule.[1] It serves as a fundamental building block in the synthesis of a wide array of silicone materials and functionalized surfaces.[1] Its dual reactivity, stemming from the hydrolyzable methoxy groups and the silicon-hydrogen bond, makes it a valuable tool in surface modification, particularly in the fields of biomaterials, drug delivery, and diagnostics.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its key reaction pathways and experimental workflows.

Physical Properties

This compound is a clear, colorless liquid with a pungent odor.[1][4] It is a flammable substance and should be handled with appropriate safety precautions in a well-ventilated area.[4][5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀O₃Si | [1] |

| Molar Mass | 122.195 g·mol⁻¹ | [1] |

| Appearance | Clear colorless liquid | [1] |

| Density | 0.96 g/mL at 25 °C | [6] |

| Melting Point | -115 °C | [1][7] |

| Boiling Point | 81-84 °C | [1][6][7] |

| Refractive Index (n20/D) | 1.358 | [6] |

| Vapor Pressure | < 7.2 mmHg at 20 °C | [1] |

| Solubility in water | Slightly soluble, hydrolyzes | [1][7] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its silicon-hydrogen bond and the hydrolysis and condensation of its methoxy groups.

Hydrolysis and Condensation

In the presence of water, this compound undergoes hydrolysis to form silanetriol and methanol.[1] This reaction is a critical first step in the use of this compound as a surface modifying agent. The hydrolysis can be catalyzed by both acids and bases.[3][8]

The resulting silanol groups are highly reactive and can undergo condensation in two primary ways:

-

Surface Condensation: Silanol groups can react with hydroxyl groups on the surface of inorganic substrates (like glass, silica, and metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). This anchors the silane to the surface.[2][8]

-

Self-Condensation: Adjacent hydrolyzed silane molecules can condense with each other to form a cross-linked polysiloxane network on the surface.[2][8]

The interplay between hydrolysis and condensation is crucial for forming a stable and functional silane layer. The rates of these reactions are influenced by several factors, including pH, water concentration, and the solvent used.[8] Acidic conditions generally favor hydrolysis, while basic conditions promote condensation.[8]

Reactions Involving the Si-H Bond

The silicon-hydrogen bond in this compound is reactive and can participate in various addition reactions. For instance, it can be added across a double bond in the presence of a suitable catalyst, a process known as hydrosilylation. This reaction is instrumental in synthesizing a wide range of organofunctional silanes.[1]

Synthesis

This compound can be synthesized through several methods. A common industrial process involves the direct reaction of silicon metal with methanol in the presence of a copper catalyst.[1][9][10][11] The reaction is typically carried out at elevated temperatures.[10]

Applications in Research and Drug Development

The ability to functionalize surfaces with this compound and its derivatives has significant implications for the pharmaceutical and biomedical fields.

-

Biomaterials and Tissue Engineering: Surface modification with trimethoxysilanes can enhance the biocompatibility of implants and tissue scaffolds. By introducing specific functional groups, cell adhesion and proliferation can be controlled, leading to improved integration with surrounding tissues.[2]

-

Drug Delivery Systems: Trialkoxysilanes are pivotal in creating advanced drug delivery systems. For example, nanoparticles can be functionalized to increase drug loading capacity and control the release of therapeutic agents.[2]

-

Biosensors and Diagnostics: The immobilization of biomolecules, such as antibodies and enzymes, on sensor surfaces is a critical step in biosensor development. This compound chemistry provides a stable and reliable method for attaching these bioreceptors.[2]

Experimental Protocols

The following are generalized protocols for determining key physical properties of this compound and for its application in surface modification. These should be adapted based on specific laboratory conditions and safety guidelines.

Determination of Boiling Point (Micro-scale)

This method is suitable for small quantities of liquid.

Materials:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Heating source (Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample in the oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe a stream of bubbles emerging from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance.

Materials:

-

Abbe refractometer

-

Dropper or pipette

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol)

-

Lens paper

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

-

Using a clean dropper, place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.

Protocol for Silanization of Glass Surfaces

This protocol outlines the general steps for modifying a glass surface with this compound.

Materials:

-

Glass substrates (e.g., microscope slides)

-

This compound

-

Anhydrous solvent (e.g., toluene or ethanol)

-

Acid or base catalyst (optional, e.g., acetic acid or ammonia)

-

Cleaning solution (e.g., piranha solution - handle with extreme care )

-

Oven

-

Beakers and glassware

Procedure:

-

Surface Cleaning: Thoroughly clean the glass substrates to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a cleaning solution followed by rinsing with deionized water and drying.

-

Silane Solution Preparation: In a fume hood, prepare a solution of this compound (typically 1-5% v/v) in an anhydrous solvent. If a catalyst is used, it should be added to the solution.

-

Silanization: Immerse the cleaned and dried glass substrates in the silane solution. The reaction is typically carried out for a specific duration (e.g., 30 minutes to a few hours) at a controlled temperature.

-

Rinsing: After the reaction, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane.

-

Curing: Cure the coated substrates in an oven (e.g., at 110-120 °C for 1 hour) to promote the formation of a stable siloxane network.

-

Characterization: The modified surface can be characterized using techniques such as contact angle measurement, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).

Safety Information

This compound is a flammable liquid and vapor. It is toxic if inhaled or ingested and can cause skin and eye irritation.[4][7] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid contact with moisture, as it can hydrolyze to produce flammable and toxic methanol.[1] Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 2487-90-3 [chemicalbook.com]

- 7. This compound | C3H10O3Si | CID 17215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN101735257A - Method for synthesizing trimethoxy silane - Google Patents [patents.google.com]

- 10. EP0462359A1 - this compound preparation via the methanol-silicon reaction with recycle - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

The Silicon-Hydride Bond in Trimethoxysilane: A Technical Guide to its Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxysilane (TMS), with the chemical formula HSi(OCH₃)₃, is a versatile organosilicon compound that serves as a fundamental building block in advanced materials science and chemical synthesis.[1][2] Its utility stems from a dual-reactivity profile: the three methoxy groups are hydrolyzable, enabling condensation and surface functionalization, while the silicon-hydrogen (Si-H) bond provides a reactive center for hydrosilylation, reduction, and dehydrocoupling reactions.[1] This unique combination makes this compound and its derivatives invaluable for creating biocompatible coatings, functionalizing nanoparticles for drug delivery, and acting as cross-linking or coupling agents in complex polymer systems.[3][4] This guide provides an in-depth exploration of the Si-H bond's reactivity, presenting key quantitative data, detailed experimental protocols, and mechanistic pathways to empower researchers in leveraging this potent chemical tool.

Core Principles of Si-H Bond Reactivity

The reactivity of the Si-H bond in this compound is primarily governed by its polarity and bond strength. Silicon is more electropositive than hydrogen (Pauling scale: Si ≈ 1.9, H ≈ 2.2), resulting in a polarized Si⁺-H⁻ bond that imparts significant hydride (H⁻) character.[2][5] This inherent polarity dictates its role as an effective reducing agent and nucleophile in various transformations. The primary reactions involving the Si-H bond are:

-

Hydrosilylation: The addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction, typically catalyzed by transition metals like platinum (e.g., Karstedt's catalyst), is a cornerstone of organosilicon chemistry for forming stable silicon-carbon bonds.[6][7]

-

Reductions: this compound serves as a mild and selective reducing agent for various functional groups. In the presence of an acid or a catalyst, it can reduce aldehydes, ketones, and esters to the corresponding alcohols.[8][9]

-

Dehydrogenative Coupling / Si-H Activation: The Si-H bond can be activated by strong Lewis acids or transition metal complexes, leading to reactions with nucleophiles such as alcohols or amines, often with the evolution of hydrogen gas.[10]

These reactions are often performed in competition with the hydrolysis of the Si-O-C bonds, a process that is highly dependent on the presence of water and pH.[1]

Quantitative Data on Silane Reactivity

The reactivity of the Si-H bond can be quantified through its bond dissociation energy (BDE) and the kinetics of its characteristic reactions. While specific kinetic data for this compound is sparse, trends can be established from related compounds.

Table 1: Si-H Bond Dissociation Energies (BDEs) of Representative Silanes

| Compound | Si-H BDE (kcal/mol) | Reference |

| SiH₄ | 91.8 ± 0.5 | [11] |

| Me₃Si-H | 90.3 ± 1.4 | [12] |

| Et₃Si-H | 90.1 | [11] |

| PhSiH₂-H | 88.2 | [11] |

| (Me₃Si)₃Si-H | 79.0 | [12] |

| F₃Si-H | 104.1 | [11] |

| Cl₃Si-H | 92.9 | [11] |

Data compiled from multiple sources to illustrate general trends.[11][12]

Table 2: Reaction Yields for Si-H Reactions with Alkoxysilanes

The following table summarizes typical product yields for key reactions involving the Si-H bond of alkoxysilanes, demonstrating their synthetic utility.

| Reaction Type | Substrate | Silane | Catalyst / Conditions | Product | Yield (%) | Reference |

| Hydrosilylation | 1-Octene | Triethoxysilane | Karstedt's Catalyst | Octyltriethoxysilane | >98 | [13] |

| Hydrosilylation | Styrene | Triethoxysilane | SiliaCat Pt(0) | (2-Phenylethyl)triethoxysilane | >95 | [14] |

| Reduction | Acetophenone | Triethoxysilane | CoCl₂ / IPOPA Ligand | 1-Phenylethanol | 92 | [15] |

| Reduction | Tertiary Amide | This compound | t-BuOK | Enamine | >90 | [4] |

| Reduction | Ester | Triethoxysilane | Ti(OiPr)₄ | Alcohol | High | [14] |

Experimental Protocols

The following protocols provide detailed, representative methodologies for key reactions involving the Si-H bond of this compound.

Protocol 1: Platinum-Catalyzed Hydrosilylation of an Alkene

This protocol describes the hydrosilylation of 1-octene with this compound using Karstedt's catalyst, a common method for forming alkylsilanes.

Materials:

-

1-Octene (purified)

-

This compound (TMS)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

-

Anhydrous toluene

-

Argon or Nitrogen gas supply

-

Standard glassware (Schlenk flask, condenser, magnetic stirrer)

Procedure:

-

Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.

-

Reagent Charging: To the flask, add 1-octene (e.g., 10 mmol, 1.12 g) and anhydrous toluene (20 mL).

-

Catalyst Addition: Add Karstedt's catalyst solution (e.g., 0.01 mol% Pt relative to the alkene) to the stirring solution.

-

Silane Addition: Slowly add this compound (e.g., 12 mmol, 1.47 g, 1.2 equivalents) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by GC or ¹H NMR by observing the disappearance of the vinyl protons of 1-octene. The reaction is typically complete within 1-4 hours.

-

Workup: After cooling to room temperature, the catalyst can be removed by filtration through a short plug of silica gel or activated carbon if desired. The solvent and any excess silane are removed under reduced pressure to yield the crude product, octylthis compound.

-

Purification: If necessary, the product can be purified by vacuum distillation.

Protocol 2: Lewis Acid-Catalyzed Reduction of a Ketone

This protocol details the reduction of acetophenone to 1-phenylethanol using this compound, activated by a Lewis acid.

Materials:

-

Acetophenone

-

This compound (TMS)

-

Titanium (IV) isopropoxide [Ti(OiPr)₄] or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware (round-bottom flask, magnetic stirrer)

Procedure:

-

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve acetophenone (e.g., 10 mmol, 1.20 g) in anhydrous DCM (30 mL).

-

Silane Addition: Add this compound (e.g., 15 mmol, 1.83 g, 1.5 equivalents) to the solution.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add the Lewis acid catalyst, such as Ti(OiPr)₄ (e.g., 1.0 mmol, 0.28 g, 0.1 equivalents), to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by TLC or GC analysis.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding 1 M HCl (20 mL) while cooling in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-phenylethoxysilane.

-

Hydrolysis: To obtain the final alcohol, the crude product is hydrolyzed by stirring with a mixture of THF and 1 M HCl for 1 hour. The alcohol is then extracted with ethyl acetate, dried, and concentrated to yield 1-phenylethanol.

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms is critical for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways.

Hydrosilylation: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[7][16] It involves the oxidative addition of the silane to the platinum(0) catalyst, followed by alkene coordination and insertion.

Reduction of a Carbonyl Compound

The reduction of a ketone with this compound is typically activated by a Lewis acid (LA), which coordinates to the carbonyl oxygen, making the carbon more electrophilic and susceptible to hydride attack from the silane.

Workflow for Surface Functionalization

This compound is widely used to modify surfaces like silica, which is relevant for creating biocompatible implants or functionalized nanoparticles. This workflow involves both the hydrolysis of the methoxy groups and the potential for Si-H bond reactions.

Applications in Drug Development and Biomaterials

The reactivity of the Si-H bond, often in concert with the surface-anchoring capabilities of the methoxy groups, opens numerous avenues in biomedical research:

-

Drug Delivery Systems: Mesoporous silica nanoparticles (MSNs) can be functionalized with this compound derivatives. The Si-H groups on the surface can then be used to attach drug molecules or targeting ligands via hydrosilylation, providing a versatile platform for controlled release.[3][17]

-

Biocompatible Coatings: Medical implants made from materials like titanium can be coated with silane layers to improve biocompatibility and encourage tissue integration. The Si-H bond can serve as a handle for further functionalization to attach bioactive molecules.[4]

-

Antibacterial Surfaces: Surfaces can be modified to present Si-H functionalities, which can then be used to graft polymers or other molecules that exhibit antibacterial properties, helping to reduce implant-related infections.[4]

Conclusion

The Si-H bond in this compound is a powerful and versatile functional group that offers a rich landscape of chemical reactivity. Its capacity for hydrosilylation, reduction, and controlled activation makes it an essential tool for synthetic chemists and material scientists. For professionals in drug development and biomaterials, a thorough understanding of these reactions and their underlying mechanisms is crucial for designing next-generation drug delivery vehicles, advanced medical implants, and functionalized surfaces with tailored biological interactions. By carefully controlling reaction conditions, researchers can harness the specific reactivity of the Si-H bond to build complex, functional materials from this fundamental organosilicon precursor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H10O3Si | CID 17215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Highlights in Mesoporous Silica Nanoparticles as a Multifunctional Controlled Drug Delivery Nanoplatform for Infectious Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Insights into Si-Si and Si-H Bond | Encyclopedia MDPI [encyclopedia.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]

- 9. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. Verification Required - Princeton University Library [oar.princeton.edu]

- 14. qualitas1998.net [qualitas1998.net]

- 15. Triethoxysilane [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. dovepress.com [dovepress.com]

The Pivotal Role of Trimethoxysilane Coupling Agents: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, applications, and experimental protocols of trimethoxysilanes in surface modification for advanced research and drug development.

Trimethoxysilanes are a versatile class of organosilicon compounds that serve as indispensable coupling agents, forming a molecular bridge between inorganic and organic materials.[1][2] Their unique dual reactivity allows for the covalent linkage of disparate materials, a feature that is extensively leveraged in drug delivery, biomaterial science, and diagnostics to enhance adhesion, improve composite strength, and functionalize surfaces.[1][3][4] This technical guide provides a comprehensive overview of the core principles of trimethoxysilane chemistry, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in harnessing the full potential of these powerful surface modifiers.

Core Principles: The Chemistry of Silanization

The efficacy of this compound coupling agents lies in their molecular structure, which typically consists of a central silicon atom bonded to three hydrolyzable methoxy groups (-OCH₃) and a non-hydrolyzable organic functional group (R).[3][5] The "R" group is selected to be compatible with the organic matrix, while the methoxy groups react with inorganic substrates. The surface modification process, known as silanization, proceeds through a two-step mechanism: hydrolysis and condensation.[3][5]

1. Hydrolysis: In the presence of water, the methoxy groups undergo hydrolysis to form reactive silanol groups (Si-OH).[3][5] This reaction is often catalyzed by acid or base and is influenced by factors such as pH, water concentration, and the presence of co-solvents like ethanol.[3] The hydrolysis rate of trimethoxysilanes is generally faster than that of their triethoxy counterparts.[2][4]

2. Condensation: The newly formed silanol groups are highly reactive and can condense in two primary ways:

-

Intermolecular Condensation: Silanol groups on adjacent silane molecules react to form stable siloxane bonds (Si-O-Si), leading to oligomerization or polymerization of the silane in solution.[1][6]

-

Surface Condensation: The silanol groups react with hydroxyl groups present on the surface of an inorganic substrate (e.g., silica, metal oxides) to form covalent Si-O-Substrate bonds, effectively anchoring the organic functional group to the surface.[5][7]

This process results in the formation of a durable, covalently bonded organic layer on the inorganic material, fundamentally altering its surface properties.

Applications in Research and Drug Development

The ability to precisely tailor surface chemistry makes trimethoxysilanes invaluable in a range of scientific disciplines.

-

Drug Delivery Systems: Trimethoxysilanes are frequently used to functionalize nanoparticles, such as mesoporous silica nanoparticles (MSNs), for controlled drug release.[3][8] The organic functional group can be chosen to modulate drug loading and release kinetics, improve biocompatibility, or introduce targeting moieties.[8][9] For instance, amine-functionalized MSNs have been shown to decrease the drug delivery rate, allowing for more sustained release profiles.[8]

-

Biomaterials and Implants: Surface modification with silanes can enhance the biocompatibility of medical implants and promote specific cell adhesion, which is crucial for tissue engineering and regenerative medicine.[3]

-

Diagnostics and Sensors: The covalent immobilization of antibodies, enzymes, or other biorecognition elements onto sensor surfaces is often achieved using silane coupling agents.

-

Composite Materials: In material science, trimethoxysilanes are critical for improving the mechanical strength and durability of composite materials by enhancing the adhesion between inorganic fillers (e.g., glass fibers) and organic polymer matrices.[2][5]

Quantitative Data on this compound Modifications

The extent of surface modification and its impact on material properties can be quantified using various analytical techniques. The following tables summarize key quantitative data from the literature.

| Silane | Substrate | Grafting Ratio (wt%) | Analytical Method | Reference |

| MPTMS | Nanosilica | 7.2 - 16.8 | TGA | [10] |

| AEAPTMS | SBA-15 | 15.2 | TGA | [8] |

| γ-MPTS | Inorganic Fillers | Not specified | In silico analysis | [11] |

| MPTMS-modified silica | Polymer matrix | 22.9 | TGA | [12] |

| Table 1: Grafting Ratios of Various Trimethoxysilanes on Different Substrates. MPTMS: 3-mercaptopropyl this compound; AEAPTMS: [3-(2-Aminoethylamino)propyl]this compound; γ-MPTS: γ-Methacryloyloxypropyl this compound; TGA: Thermogravimetric Analysis. |

| System | Property | Value | Conditions | Reference |

| γ-GPS Hydrolysis | Rate Constant | 0.026 min⁻¹ | 2 wt% aqueous dilution, pH 5.4, 26°C | [13] |

| γ-GPS Epoxy Ring Opening | Activation Energy | 68.4 kJ/mol | 2 wt% aqueous dilution, pH 5.4 | [13] |

| Fe₃O₄@CPTMOS/TP NPs in AGS cells | IC₅₀ | 95.65 µg/ml | 24 h treatment | [14] |

| KAB Composite (before water immersion) | Coupling Ratio | 78.2% | In silico analysis | [11] |

| KAB Composite (after 7 days water immersion) | Coupling Ratio | 68.4% | In silico analysis | [11] |

| Table 2: Kinetic and Biological Activity Data. γ-GPS: γ-glycidoxypropylthis compound; Fe₃O₄@CPTMOS/TP NPs: Thiazole-conjugated, 3-chloropropylthis compound-functionalized iron oxide nanoparticles; KAB: A type of CAD/CAM resin composite. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful surface modification. The following sections provide methodologies for the functionalization of common substrates.

Protocol 1: Surface Modification of Silica Nanoparticles with Aminopropylthis compound (APTMS)

This protocol describes the post-synthesis grafting of amine groups onto silica nanoparticles.[9]

Materials:

-

Silica nanoparticles (SNPs)

-

Ethanol

-

(3-aminopropyl)this compound (APTMS)

-

Deionized water

Procedure:

-

Preparation of Nanoparticle Suspension: Disperse the as-synthesized or commercially available silica nanoparticles in ethanol through sonication to achieve a homogeneous suspension.

-

Washing: Isolate the nanoparticles from their storage solution by centrifugation. Wash the nanoparticles with ethanol multiple times by repeated cycles of centrifugation and redispersion in fresh ethanol to remove any residual reactants or surfactants.

-

Silanization Reaction: a. In a separate flask, prepare a solution of APTMS in ethanol. The concentration will depend on the desired surface coverage. b. Add the APTMS solution dropwise to the stirred nanoparticle suspension. c. Allow the reaction to proceed at room temperature or elevated temperature (e.g., 50°C) for a specified period (e.g., 4-24 hours) with continuous stirring.

-

Purification: a. After the reaction, collect the functionalized nanoparticles by centrifugation. b. Wash the nanoparticles thoroughly with ethanol to remove unreacted APTMS and byproducts. Repeat the centrifugation and redispersion cycle at least three times.

-

Drying and Storage: Dry the purified amine-functionalized nanoparticles in a vacuum oven. The dried nanoparticles can be stored for future use or redispersed in a suitable solvent.

Protocol 2: Silanization of Glass Slides (Liquid Phase Deposition)

This protocol is suitable for functionalizing glass surfaces for applications such as cell culture or microarray fabrication.[15]

Materials:

-

Glass slides

-

Acetone or Toluene (anhydrous)

-

(3-Aminopropyl)triethoxysilane (APTES) or a suitable this compound

-

Deionized water

-

Nitrogen gas

Procedure:

-

Cleaning and Hydroxylation: a. Thoroughly clean the glass slides by sonicating them in a detergent solution, followed by extensive rinsing with deionized water. b. Immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to an hour to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. c. Rinse the slides copiously with deionized water. d. Dry the slides under a stream of nitrogen gas.

-

Silanization: a. Prepare a 2% (v/v) solution of the this compound in anhydrous acetone or toluene. b. Immerse the cleaned and dried slides in the silane solution for a duration ranging from 30 seconds to 2 hours, depending on the desired surface coverage.

-

Post-Silanization Rinsing and Curing: a. Remove the slides from the silane solution and rinse them thoroughly with the same anhydrous solvent to remove excess, unbound silane. b. Cure the silanized slides in an oven at a temperature appropriate for the specific silane (e.g., 110-120°C) for about 30-60 minutes to promote the formation of a stable siloxane network.

-

Final Rinsing and Storage: a. Allow the slides to cool to room temperature. b. Perform a final rinse with deionized water and dry with nitrogen gas. c. Store the functionalized slides in a desiccator to prevent contamination and degradation of the silane layer.

Characterization of Silanized Surfaces

A variety of surface-sensitive analytical techniques are employed to confirm and characterize the successful modification of a substrate.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the chemical functional groups present on the surface, confirming the successful grafting of the organic moiety of the silane.[9][10][16]

-

X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition of the surface, allowing for the determination of the atomic percentages of silicon, carbon, nitrogen, and oxygen, which can be used to estimate the thickness and coverage of the silane layer.[16][17]

-

Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature, which can be used to quantify the amount of organic material (the silane) grafted onto an inorganic substrate.[9][10][18]

-

Contact Angle Measurement: Determines the hydrophobicity or hydrophilicity of the surface, which is altered upon silanization.[19][20]

-

Ellipsometry: A non-destructive optical technique used to measure the thickness of thin films with high precision.[16][19]

-

Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing the morphology and homogeneity of the silane layer.[19][20]

-

Dynamic Light Scattering (DLS) and Zeta Potential: For nanoparticle modifications, DLS measures the hydrodynamic diameter, while zeta potential measurements confirm changes in the surface charge following functionalization.[9]

Conclusion

This compound coupling agents are a powerful and versatile tool for the covalent modification of inorganic surfaces. A thorough understanding of the hydrolysis and condensation chemistry, coupled with well-defined experimental protocols and appropriate characterization techniques, enables researchers and drug development professionals to precisely engineer surface properties. This control over the interfacial chemistry is critical for advancing a wide range of applications, from the development of sophisticated drug delivery systems to the creation of high-performance biomaterials and composites.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]

- 3. benchchem.com [benchchem.com]

- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 5. nbinno.com [nbinno.com]

- 6. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 7. silicorex.com [silicorex.com]

- 8. ijnnonline.net [ijnnonline.net]

- 9. benchchem.com [benchchem.com]

- 10. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 12. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropylthis compound for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]

- 18. researchgate.net [researchgate.net]

- 19. parksystems.com [parksystems.com]

- 20. kompozit.org.tr [kompozit.org.tr]

Trimethoxysilane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trimethoxysilane, a versatile organosilicon compound. It covers its fundamental chemical and physical properties, molecular structure, and detailed experimental protocols relevant to its synthesis, purification, and analysis.

Core Properties and CAS Number

This compound, with the CAS Number 2487-90-3 , is an organosilicon compound widely used as a foundational material in the preparation of various silicone materials. It is also known as trimethoxyhydrosilane.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₁₀O₃Si |

| Linear Formula | HSi(OCH₃)₃ |

| Molecular Weight | 122.20 g/mol |

| Melting Point | -115 °C |

| Boiling Point | 81-84 °C |

| Density | 0.96 g/mL at 25 °C |

| Vapor Pressure | 76 mmHg at 25 °C |

| Refractive Index | n20/D 1.358 |

| Flash Point | -4 °C |

Molecular Structure

This compound features a central silicon atom bonded to one hydrogen atom and three methoxy (-OCH₃) groups. The polarity of the Si-H bond is opposite to that of a C-H bond, imparting hydride character to the molecule. This structure is fundamental to its reactivity and utility as a reducing agent and a precursor for silicon-based materials.

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to provide a practical guide for laboratory work.

Synthesis of this compound

A common industrial method for synthesizing this compound is the direct reaction of silicon metal with methanol in the presence of a copper catalyst.

Objective: To synthesize this compound from elemental silicon and methanol.

Materials:

-

Silicon metal powder

-

Methanol

-

Copper(II) chloride (as catalyst precursor)

-

High-boiling point inert solvent (e.g., phenyl ether, dibenzyl toluene)

Equipment:

-

Multi-neck reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: The silicon powder can be pre-treated with a copper catalyst, such as copper(II) chloride supported on silicon. This is achieved by bringing the silicon in contact with a solution of the catalyst precursor and then treating it under a hydrogen stream at elevated temperatures (e.g., 533 K).

-

Reaction Setup: In a multi-neck flask, the catalyzed silicon powder is slurried in an inert, high-boiling point solvent. The ratio of solvent to silicon can range from 1:2 to 4:1 by weight.

-

Reaction Execution: The slurry is heated to a reaction temperature between 200-220 °C with vigorous stirring. Methanol is then added dropwise to the reaction mixture over a period of several hours.

-

Product Collection: The product, this compound, is volatile under these conditions and can be collected by distillation from the reaction mixture as it is formed.

-

Monitoring: The reaction progress can be monitored by observing the rate of product formation. The overall silicon conversion can reach up to 80-90% with a selectivity for this compound greater than 90%.[1]

Logical Workflow for Synthesis:

Purification of this compound

This compound forms a maximum-boiling azeotrope with unreacted methanol, which complicates purification by simple distillation.[2][3]

Objective: To separate this compound from methanol.

Method 1: Pressure-Swing Distillation

This method exploits the pressure-dependent composition of the azeotrope.

Equipment:

-

Two distillation columns

Procedure:

-

The mixture of this compound and methanol is fed into the first distillation column, which is operated at a specific pressure (e.g., 7 bar).

-

The bottoms or distillate from the first column is then fed into a second column operating at a different pressure (e.g., 0.25 bar).

-

By altering the pressure, the azeotropic composition is shifted, allowing for the separation of high-purity this compound and methanol.[2][3]

Method 2: Azeotropic Distillation with a Third Component

Procedure:

-

A third component, such as hexane, is added to the this compound-methanol mixture.

-

This third component forms a new, lower-boiling azeotrope with methanol.

-

This new azeotrope is then removed by distillation, leaving behind purified this compound.[4]

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample.

Sample Preparation:

-

Samples containing this compound should be diluted in a suitable solvent like heptane.

Instrumentation and Conditions (Example):

-

GC Column: A non-polar column, such as a DB-5MS (30m x 0.25mm x 0.25µm), is suitable.

-

Injection Volume: 1 µL.

-

Temperature Program:

-

Initial temperature: 45°C for 1 minute.

-

Ramp: 10°C/min to 180°C.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode to identify the compound based on its mass spectrum. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structure of this compound and monitor its reactions, such as hydrolysis.

Procedure:

-

¹H NMR: Provides information on the proton environments. The protons of the methoxy groups will appear as a distinct singlet, and the Si-H proton will also have a characteristic chemical shift.

-

²⁹Si NMR: This is particularly useful for studying the hydrolysis and condensation of this compound.

-

Prepare a solution of this compound in a suitable solvent (e.g., in deuterated water for hydrolysis studies).

-

Acquire ²⁹Si NMR spectra at regular time intervals.

-

The disappearance of the this compound signal and the appearance of new signals corresponding to hydrolyzed and condensed silicon species can be monitored and quantified.[5]

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and its reaction products.

Procedure:

-

Acquire an FTIR spectrum of the sample.

-

Key characteristic absorption bands for this compound include:

-

Si-H stretching vibration.

-

Si-O-C stretching vibrations.

-

C-H stretching and bending vibrations of the methoxy groups.

-

-

During hydrolysis, the appearance of a broad -OH stretching band and changes in the Si-O-C region can be observed.

References

An In-depth Technical Guide to the Safe Handling of Trimethoxysilane for Researchers and Drug Development Professionals

Introduction

Trimethoxysilane (TMS) is a reactive organosilicon compound with the chemical formula HSi(OCH₃)₃. It serves as a crucial intermediate in the synthesis of a variety of silane coupling agents and in the surface modification of materials.[1] Its utility in research and drug development is significant; however, its hazardous properties necessitate a thorough understanding of safety and handling protocols. This guide provides an in-depth overview of the safe handling of this compound, encompassing its properties, hazards, personal protective equipment, emergency procedures, and detailed experimental protocols for its use and disposal in a laboratory setting.

Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀O₃Si | [2] |

| Molecular Weight | 122.19 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 84 °C | [3] |

| Melting Point | -115 °C | [3] |

| Flash Point | -9 °C / 15.8 °F | [4] |

| Density | 0.860 g/cm³ at 20 °C | [3] |

| Vapor Pressure | < 5 mm Hg at 25 °C | [5] |

| Water Solubility | Insoluble, hydrolyzes rapidly | [3][5] |

Hazards Associated with this compound

This compound is classified as a hazardous substance with multiple risk factors.

| Hazard Classification | GHS Hazard Statement | Description | Reference |

| Flammable Liquid | H225: Highly flammable liquid and vapor | This compound has a low flash point and its vapors can form explosive mixtures with air. | [2] |

| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | Inhalation of vapors can be lethal. | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause skin irritation. | [6] |

| Serious Eye Damage | H318: Causes serious eye damage | Vapors and direct contact can cause severe and permanent eye damage, including blindness. | [6] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation can lead to irritation of the respiratory tract. | [6] |

| Substances which, in contact with water, emit flammable gases | H261: In contact with water releases flammable gas | Reacts with water or moisture to produce flammable hydrogen gas. | [2] |

Toxicity Profile:

The toxicity of this compound is a significant concern. It is highly toxic upon ingestion, inhalation, and skin absorption.[2] The primary hazards are associated with its reactivity and its hydrolysis products.

-

Ocular Toxicity: Exposure to this compound vapors, even for short durations, can cause severe corneal injury and blindness.[6] The effects can progress long after the initial exposure and are often resistant to treatment.[6]

-

Respiratory Toxicity: Inhalation is a critical route of exposure, with a high risk of fatality.[2] It can also cause significant respiratory irritation.[6]

-

Hydrolysis Products: this compound reacts with water or moisture to produce methanol and silicic acid.[6] Methanol is a toxic substance that can cause metabolic acidosis, central nervous system depression, and blindness.[7][8]

Personal Protective Equipment (PPE)

Due to the severe hazards of this compound, stringent personal protective equipment protocols must be followed.

| PPE Category | Specification | Rationale | Reference |

| Hand Protection | Neoprene or nitrile rubber gloves. | To prevent skin contact and absorption. | [6] |

| Eye Protection | Chemical worker's goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. Contact lenses should not be worn. | [6] |

| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | To protect skin from accidental splashes. | [7] |

| Respiratory Protection | A NIOSH-certified organic vapor respirator with a full facepiece, or a self-contained breathing apparatus (SCBA) for higher concentrations or emergency situations. | To prevent the inhalation of fatal or irritating vapors. | [6] |

Diagram: PPE Selection Logic

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Inert Atmosphere: For reactions sensitive to moisture, an inert atmosphere (e.g., nitrogen or argon) should be used.[4]

-

Grounding: All containers and transfer equipment must be properly grounded to prevent static discharge, which could ignite the flammable vapors.[6]

-

Non-Sparking Tools: Use only non-sparking tools when handling this compound.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] Containers should be tightly sealed to prevent moisture ingress.[6]

-

Incompatible Materials: Avoid contact with oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [6] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. | [2] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [6] |

Spill and Leak Procedures:

-

Evacuate: Immediately evacuate all personnel from the spill area.

-

Isolate: Isolate the area and prevent entry.

-

Ventilate: Ensure the area is well-ventilated to disperse vapors, if this can be done safely.

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[6]

-

Containment: For small spills, use a non-combustible absorbent material like dry sand or earth to contain the spill. Do not use combustible materials like sawdust.[2]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[6]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Diagram: Spill Response Workflow

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving this compound. Always perform a risk assessment before carrying out any new procedure.

Protocol 1: Preparation of a Dilute Solution of this compound

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

-

Inert Atmosphere: Conduct the procedure in a chemical fume hood under an inert atmosphere.

-

Solvent: Add the desired volume of an anhydrous solvent (e.g., toluene, THF) to a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a septum.

-

Addition of this compound: Using a dry, nitrogen-flushed syringe, slowly add the required volume of this compound to the solvent while stirring. The addition should be done dropwise to control any potential exotherm.

-

Mixing: Allow the solution to stir for 10-15 minutes to ensure homogeneity.

-

Storage: If not for immediate use, store the solution under an inert atmosphere in a tightly sealed container.

Protocol 2: Quenching and Disposal of Unused this compound

-

Cooling: In a chemical fume hood, place the flask containing the this compound solution in an ice bath.

-

Dilution: Dilute the this compound solution with an equal volume of a non-reactive, high-boiling point solvent (e.g., toluene) to moderate the reaction.

-

Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via an addition funnel.

-

Observation: Monitor the reaction for any signs of gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool.

-

Methanol Addition: Once the initial reaction has subsided, slowly add methanol to quench any remaining reactive silane.

-